molecular formula C16H26O3 B14510261 3-(3-Oxobutyl)cyclododecane-1,2-dione CAS No. 62788-37-8

3-(3-Oxobutyl)cyclododecane-1,2-dione

Cat. No.: B14510261
CAS No.: 62788-37-8
M. Wt: 266.38 g/mol
InChI Key: NKELVTUYQYXRAR-UHFFFAOYSA-N
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Description

3-(3-Oxobutyl)cyclododecane-1,2-dione is a derivative of cyclododecane-1,2-dione, a cyclic 1,2-diketone with a 12-membered carbon ring. The parent compound, cyclododecane-1,2-dione (C₁₂H₂₀O₂; molecular weight 196.29 g/mol), features two ketone groups at positions 1 and 2 of the cyclododecane ring. Key physicochemical properties include a melting point of 43°C and a dipole moment of 1.86 D, reflecting its polar nature . The compound's structure (SMILES: O=C1CCCCCCCCCCC1=O) and stability make it a valuable intermediate in organic synthesis, particularly in forming complex adducts like propellanediones .

Properties

CAS No.

62788-37-8

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-(3-oxobutyl)cyclododecane-1,2-dione

InChI

InChI=1S/C16H26O3/c1-13(17)11-12-14-9-7-5-3-2-4-6-8-10-15(18)16(14)19/h14H,2-12H2,1H3

InChI Key

NKELVTUYQYXRAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCCCCCCCC(=O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxobutyl)cyclododecane-1,2-dione typically involves the reaction of cyclododecanone with a suitable reagent to introduce the 3-oxobutyl group. One common method is the alkylation of cyclododecanone with 3-bromobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobutyl)cyclododecane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclododecane derivatives.

Scientific Research Applications

3-(3-Oxobutyl)cyclododecane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Oxobutyl)cyclododecane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups, leading to changes in biological activity or chemical properties.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Ring Size Substituents Key Feature
Cyclododecane-1,2-dione 12 None (parent compound) Large ring, low strain
Cyclopentane-1,2-dione 5 None High ring strain, bioactive
Cyclooctane-1,2-dione 8 None Moderate strain, synthetic utility
3,4-Diamino-cyclobutene-1,2-dione 4 Amino groups Unsaturated, pharmaceutical use

Physicochemical Properties

The larger ring size of cyclododecane-1,2-dione reduces ring strain compared to smaller analogs, influencing melting points and solubility. For example:

  • Cyclododecane-1,2-dione : Melting point 43°C, moderate polarity due to diketone groups .
  • Cyclobutene-1,2-dione : Reactivity and instability due to conjugation, limiting isolation in pure form .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point Solubility
Cyclododecane-1,2-dione 196.29 43°C Low in water
Cyclopentane-1,2-dione 112.10 Not reported Moderate in MeOH
Cyclooctane-1,2-dione 140.18 Not reported Organic solvents
Benzil 210.23 95°C Low in water

Chemical Reactivity

  • Cyclododecane-1,2-dione : Forms 1:2 adducts (e.g., propellanediones) in reactions with nucleophiles like compound 1 under basic conditions . The large ring accommodates steric demands, favoring multi-component adducts.
  • Cyclopentane-1,2-dione : Undergoes tautomerism and acts as a carboxylic acid surrogate, enabling potent receptor antagonism (IC₅₀ ≈ parent acid) .
  • Aliphatic 1,2-diketones (e.g., 2,3-hexanedione): More reactive in aldol condensations but less stable .
  • Aromatic 1,2-diketones (e.g., benzil): Resist adduct formation due to conjugation, instead undergoing photochemical reactions .

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